2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-6-2-3-8-9(4-6)19-13(16-8)17-12(18)7-5-10(14)20-11(7)15/h2-5H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSBTZLIPVIDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of thiophene to obtain 2,5-dichlorothiophene, followed by the introduction of a carboxamide group through a reaction with an appropriate amine. The benzothiazole moiety is then introduced via a coupling reaction with 6-methyl-1,3-benzothiazole-2-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The benzothiazole moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichlorothiophene-3-sulfonyl chloride
- 6-chloro-3-isopropylamino-4H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide
- 6-fluoro-3-methyl-4-(2,5-dichlorothiophene-3-sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one
Uniqueness
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is unique due to the specific combination of its thiophene, benzothiazole, and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H8Cl2N2OS
- Molecular Weight : 305.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate various signaling pathways and inhibit key enzymes involved in cellular proliferation and survival.
Potential Molecular Targets
- Enzymatic Inhibition : The compound may inhibit enzymes such as kinases or proteases involved in tumor progression.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, potentially interfering with replication or transcription processes.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 (Lung Cancer) | 6.26 ± 0.33 |
| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 |
| MDA-MB-231 (Breast Cancer) | 20.46 ± 8.63 |
These results indicate a promising profile for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results from broth microdilution assays showed:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
These findings suggest that the compound possesses notable antibacterial activity, making it a candidate for further research in antimicrobial therapy .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of benzothiazole derivatives is crucial for optimizing their biological activity. Modifications to the benzothiazole moiety or substitution patterns can significantly influence their efficacy and selectivity against various biological targets.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the antitumor efficacy of several benzothiazole derivatives, including our compound of interest. The results indicated a higher potency in two-dimensional (2D) cell culture assays compared to three-dimensional (3D) models, highlighting the importance of further investigation into its mechanisms .
- Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial properties of related compounds, demonstrating that modifications in substituents could enhance activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
